

An In-Depth Technical Guide to Methyl 2-fluoro-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1588881

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This guide provides an in-depth technical overview of **Methyl 2-fluoro-5-nitrobenzoate** (CAS No. 2965-22-2), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, offering field-proven insights for its effective utilization.

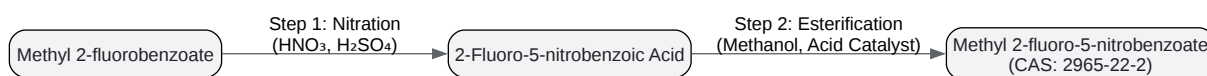
Core Compound Identity and Physicochemical Properties

Methyl 2-fluoro-5-nitrobenzoate is a substituted benzene derivative featuring three key functional groups: a methyl ester, a fluorine atom, and a nitro group. This specific arrangement of electron-withdrawing groups makes it a highly valuable and reactive building block in multi-step organic synthesis. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	2965-22-2	[1][2][3]
Molecular Formula	C ₈ H ₆ FNO ₄	[1]
Molecular Weight	199.14 g/mol	[1]
Appearance	White to yellow crystalline powder	[4]
Melting Point	47-51 °C	[4]
Boiling Point	139 °C @ 1.5 mmHg	[4]
Solubility	Soluble in organic solvents like ethanol, dichloromethane, and ether.	[5]

Strategic Synthesis and Mechanistic Rationale

The synthesis of **Methyl 2-fluoro-5-nitrobenzoate** is typically achieved via a robust, two-step process commencing from methyl 2-fluorobenzoate. This pathway is both logical and efficient, leveraging classical organic reactions that are well-understood and scalable.



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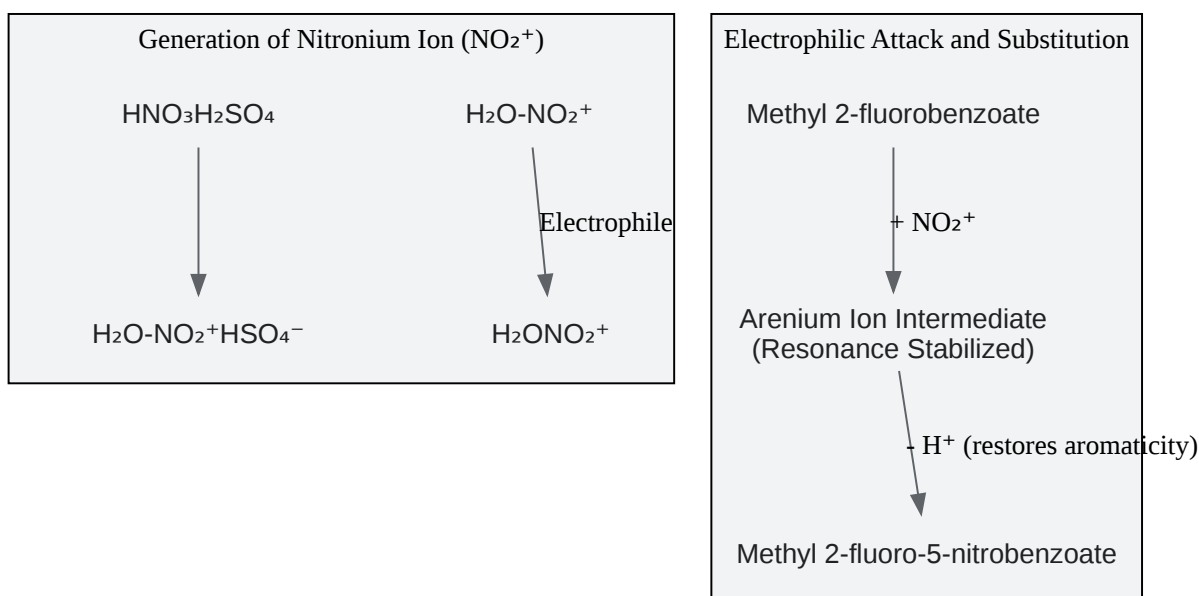
Caption: High-level workflow for the synthesis of **Methyl 2-fluoro-5-nitrobenzoate**.

Step 1: Electrophilic Aromatic Substitution (Nitration)

The foundational step is the nitration of the starting ester. The causality behind the choice of reagents and conditions is critical for success.

- The "Why": The ester group ($-\text{COOCH}_3$) and the fluorine atom are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. However, they are

ortho-, para-directing (fluorine) and meta-directing (ester). The nitration occurs primarily at the 5-position (para to the fluorine and meta to the ester), a position that is least deactivated, leading to the desired regioisomer. A strong acid catalyst, concentrated sulfuric acid, is essential to generate the highly reactive electrophile, the nitronium ion (NO_2^+), from nitric acid.[6][7]



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Caption: Mechanism for the formation of the nitronium ion and subsequent electrophilic substitution.

Step 2: Fischer Esterification

Should the synthesis begin from 2-fluoro-5-nitrobenzoic acid, a direct esterification is required.

- The "Why": Fischer esterification is an acid-catalyzed equilibrium reaction.[8] Using methanol as both the reactant and the solvent drives the equilibrium towards the product side due to its large excess. An acid catalyst (e.g., H_2SO_4 or thionyl chloride) protonates the carbonyl

oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.^{[8][9]}

Self-Validating Experimental Protocol

This protocol integrates best practices for yield, purity, and safety. The validation lies in the careful control of reaction parameters and the inclusion of purification steps that remove predictable impurities.

Objective: To synthesize **Methyl 2-fluoro-5-nitrobenzoate** from methyl 2-fluorobenzoate.

Materials:

- Methyl 2-fluorobenzoate
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Methanol (CH_3OH), ice-cold
- Crushed Ice
- Deionized Water

Equipment:

- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ice-water bath
- Beaker
- Hirsch or Büchner funnel for vacuum filtration

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, add methyl 2-fluorobenzoate. Place the flask in an ice-water bath and begin stirring.
- **Acid Addition:** Slowly and carefully, add concentrated sulfuric acid to the flask, ensuring the temperature remains below 10-15°C. The sulfuric acid acts as the catalyst and dehydrating agent.[\[10\]](#)
- **Nitrating Mixture Preparation:** In a separate beaker or flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture must be pre-chilled in an ice bath.[\[11\]](#)
- **Nitration Reaction:** Add the cold nitrating mixture dropwise to the stirring solution of the ester in sulfuric acid over approximately 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the highly exothermic reaction and prevent the formation of dinitrated byproducts. Maintain the internal temperature between 5-15°C throughout the addition.[\[10\]](#)
[\[12\]](#)
- **Reaction Completion:** After the addition is complete, continue stirring in the ice bath for an additional 15-30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for another 15-20 minutes to ensure complete reaction.[\[13\]](#)
- **Work-up and Isolation:** Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid. This step quenches the reaction and makes the product insoluble.
- **Filtration and Washing:** Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids. Follow with a wash using a small amount of ice-cold methanol. Causality: The cold methanol wash removes more soluble impurities, such as any remaining starting material or ortho-isomers, without dissolving a significant amount of the desired product.[\[10\]](#)
- **Purification:** For high-purity material required in drug development, the crude product should be recrystallized from methanol.
- **Drying and Characterization:** Dry the purified crystals under vacuum. Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR).

Analytical Characterization

Trustworthy synthesis relies on rigorous analytical confirmation. The identity and purity of **Methyl 2-fluoro-5-nitrobenzoate** are confirmed by standard spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	- Methyl Protons (–OCH ₃): A singlet appearing around 3.9 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.4-8.8 ppm). Due to the substitution pattern, complex splitting (doublet of doublets, etc.) is expected. [14]
¹³ C NMR	- Methyl Carbon (–OCH ₃): A signal around 53 ppm. - Carbonyl Carbon (C=O): A signal downfield, typically around 164 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant.
IR Spectroscopy	- C=O Stretch (Ester): Strong absorption band around 1730 cm ⁻¹ . - N-O Stretch (Nitro): Two strong bands, symmetric and asymmetric, around 1530 cm ⁻¹ and 1350 cm ⁻¹ . - C-F Stretch: A strong band in the fingerprint region, typically 1200-1100 cm ⁻¹ .

Applications in Drug Discovery and Development

The unique electronic properties of **Methyl 2-fluoro-5-nitrobenzoate** make it a valuable precursor in the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.

A prominent example of its use is in the synthesis of Rucaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and prostate

cancers.[4] In the synthesis of Rucaparib, **Methyl 2-fluoro-5-nitrobenzoate** serves as a key starting material for constructing a portion of the complex heterocyclic core of the drug.

Safety and Handling Protocols

As a senior scientist, ensuring laboratory safety is paramount. The primary hazards are associated with the reagents used in its synthesis and the compound's own toxicological profile.

- Hazard Classification: **Methyl 2-fluoro-5-nitrobenzoate** is classified as acutely toxic if swallowed (Acute Tox. 4, Oral). It may cause irritation to the eyes, skin, and respiratory tract. [1][5]
- Personal Protective Equipment (PPE): Always handle the compound and its reagents wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.
- Handling Synthesis Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12] They must be handled with extreme care inside a chemical fume hood. Always add acid to water (or in this case, the less reactive component), never the other way around.
- Storage: Store **Methyl 2-fluoro-5-nitrobenzoate** in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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